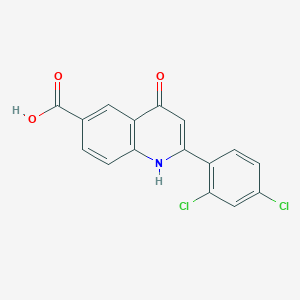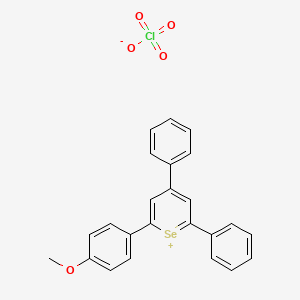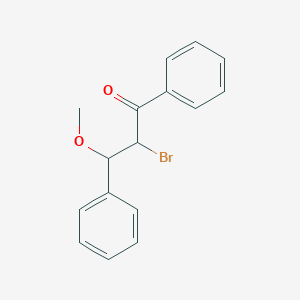
2,4-Dioxopentan-3-yl dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxopentan-3-yl dimethylcarbamodithioate is an organic compound that features a unique combination of functional groups, including a dioxopentane moiety and a dimethylcarbamodithioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate typically involves the reaction of an active methylene compound with a dithiocarbamate. One common method includes the use of carbon tetrabromide (CBr4) and triethylamine as reagents. The reaction proceeds via a carbon-sulfur (C-S) bond formation mechanism, yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxopentan-3-yl dimethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxopentan-3-yl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive dithiocarbamate group.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate involves its ability to form strong carbon-sulfur bonds. This reactivity is primarily due to the presence of the dithiocarbamate group, which can act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxopentan-3-yl benzoate: Similar structure but with a benzoate group instead of a dimethylcarbamodithioate group.
2,4-Dioxopentan-3-yl methacrylate: Contains a methacrylate group, used in polymer synthesis.
5-chloro-N-(2-(diethylamino)ethyl)-4-((2,4-dioxopentan-3-yl) diazenyl)-2-methoxybenzamide: A derivative used in medicinal chemistry.
Eigenschaften
CAS-Nummer |
90087-93-7 |
|---|---|
Molekularformel |
C8H13NO2S2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2,4-dioxopentan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H13NO2S2/c1-5(10)7(6(2)11)13-8(12)9(3)4/h7H,1-4H3 |
InChI-Schlüssel |
OJJDVAMZRMIFSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)SC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)

![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
